7-Ethyl-3-methyl-8-(4-propanoylpiperazin-1-yl)purine-2,6-dione
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Overview
Description
7-Ethyl-3-methyl-8-(4-propanoylpiperazin-1-yl)purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. It has been studied for its biological activities and potential therapeutic uses.
Preparation Methods
The synthesis of 7-Ethyl-3-methyl-8-(4-propanoylpiperazin-1-yl)purine-2,6-dione involves several steps. One common method includes the reaction of 7-ethyl-3-methylxanthine with 4-propanoylpiperazine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
7-Ethyl-3-methyl-8-(4-propanoylpiperazin-1-yl)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry: It has been studied for its potential as an antiaggregant, which can prevent platelet aggregation and thus may be useful in treating cardiovascular diseases.
Pharmacology: The compound has shown promise in pharmacokinetic studies, indicating its potential for further development as a therapeutic agent.
Biological Research: It has been used in studies to understand its effects on different biological pathways and its interaction with various molecular targets.
Mechanism of Action
The mechanism of action of 7-Ethyl-3-methyl-8-(4-propanoylpiperazin-1-yl)purine-2,6-dione involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, as an antiaggregant, it may inhibit platelet aggregation by blocking specific receptors involved in the aggregation process .
Comparison with Similar Compounds
7-Ethyl-3-methyl-8-(4-propanoylpiperazin-1-yl)purine-2,6-dione can be compared with other purine derivatives such as:
Caffeine: A well-known stimulant that also belongs to the purine class.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Theobromine: Found in cocoa and chocolate, known for its mild stimulant effects.
Compared to these compounds, this compound is unique due to its specific piperazine substitution, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
7-ethyl-3-methyl-8-(4-propanoylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O3/c1-4-10(22)19-6-8-20(9-7-19)14-16-12-11(21(14)5-2)13(23)17-15(24)18(12)3/h4-9H2,1-3H3,(H,17,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTAIYUOLJRQBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC3=C(N2CC)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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